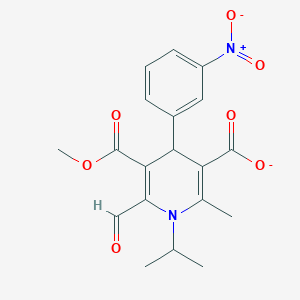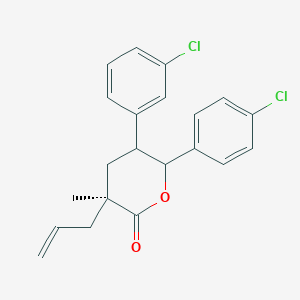![molecular formula C14H20N4O4 B14798583 Methyl 2-[cyclopentyl-(5-nitropyrimidin-4-yl)amino]butanoate](/img/structure/B14798583.png)
Methyl 2-[cyclopentyl-(5-nitropyrimidin-4-yl)amino]butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[cyclopentyl-(5-nitropyrimidin-4-yl)amino]butanoate is a complex organic compound with a molecular formula of C14H20N4O4. This compound is characterized by the presence of a cyclopentyl group, a nitropyrimidinyl group, and a butanoate ester. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[cyclopentyl-(5-nitropyrimidin-4-yl)amino]butanoate typically involves a multi-step process:
Formation of the Pyrimidine Ring: The initial step involves the synthesis of the 5-nitropyrimidin-4-yl group. This can be achieved through the nitration of pyrimidine derivatives under controlled conditions.
Cyclopentyl Group Addition: The cyclopentyl group is introduced via a nucleophilic substitution reaction, where a suitable cyclopentyl halide reacts with the nitropyrimidine derivative.
Esterification: The final step involves the esterification of the resulting compound with butanoic acid or its derivatives under acidic or basic conditions to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-[cyclopentyl-(5-nitropyrimidin-4-yl)amino]butanoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The cyclopentyl and nitropyrimidinyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halides, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
Methyl 2-[cyclopentyl-(5-nitropyrimidin-4-yl)amino]butanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Methyl 2-[cyclopentyl-(5-nitropyrimidin-4-yl)amino]butanoate involves its interaction with specific molecular targets. The nitropyrimidinyl group can interact with nucleophilic sites in biological molecules, while the cyclopentyl group can influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-[cyclopentyl-(5-nitropyrimidin-4-yl)amino]propanoate
- Methyl 2-[cyclopentyl-(5-nitropyrimidin-4-yl)amino]pentanoate
- Methyl 2-[cyclopentyl-(5-nitropyrimidin-4-yl)amino]hexanoate
Uniqueness
Methyl 2-[cyclopentyl-(5-nitropyrimidin-4-yl)amino]butanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C14H20N4O4 |
|---|---|
Poids moléculaire |
308.33 g/mol |
Nom IUPAC |
methyl 2-[cyclopentyl-(5-nitropyrimidin-4-yl)amino]butanoate |
InChI |
InChI=1S/C14H20N4O4/c1-3-11(14(19)22-2)17(10-6-4-5-7-10)13-12(18(20)21)8-15-9-16-13/h8-11H,3-7H2,1-2H3 |
Clé InChI |
JHLWSTQSIGSOHD-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(=O)OC)N(C1CCCC1)C2=NC=NC=C2[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[5-(4-fluorophenyl)-2-[3-[(S)-methylsulfinyl]phenyl]-1,4-dihydroimidazol-5-yl]pyridine](/img/structure/B14798502.png)
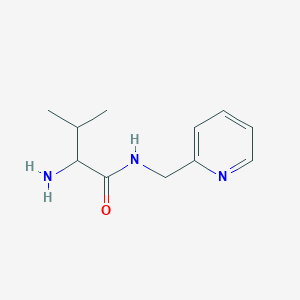
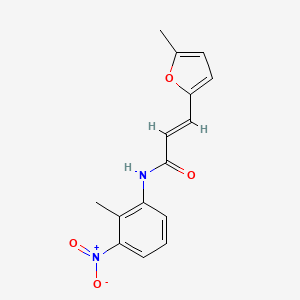
![8-Cyclohexyl-N-Methoxy-5-Oxo-2-{[4-(2-Pyrrolidin-1-Ylethyl)phenyl]amino}-5,8-Dihydropyrido[2,3-D]pyrimidine-6-Carboxamide](/img/structure/B14798521.png)
![2-(4-bromo-2-chlorophenoxy)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide](/img/structure/B14798534.png)
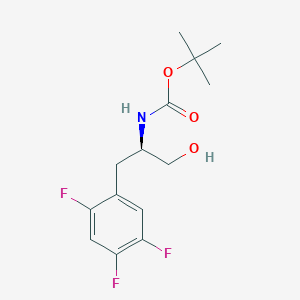
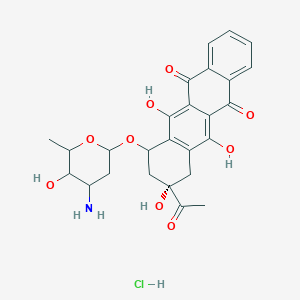
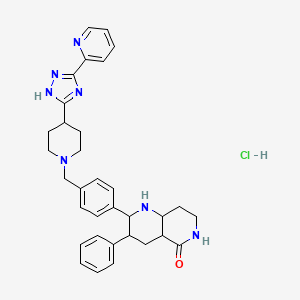
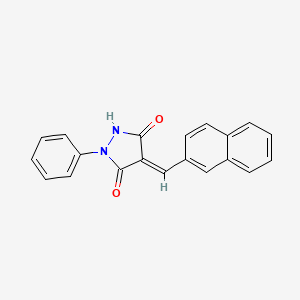
![N-[(4-methylpiperidin-1-yl)carbonothioyl]-2,2-diphenylacetamide](/img/structure/B14798564.png)
